molecular formula C17H18Cl2N2O B14489828 1-Benzyl-3-(3-chloropropoxy)indazole;hydrochloride CAS No. 64563-67-3

1-Benzyl-3-(3-chloropropoxy)indazole;hydrochloride

Cat. No.: B14489828
CAS No.: 64563-67-3
M. Wt: 337.2 g/mol
InChI Key: DTDRRIXOQKXJJE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzyl-3-(3-chloropropoxy)indazole;hydrochloride typically involves the reaction of 1-benzylindazole with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

1-Benzyl-3-(3-chloropropoxy)indazole;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Benzyl-3-(3-chloropropoxy)indazole;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3-chloropropoxy)indazole;hydrochloride involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, the compound can activate soluble guanylate cyclase (sGC), which plays a role in vasodilation and other physiological processes .

Comparison with Similar Compounds

1-Benzyl-3-(3-chloropropoxy)indazole;hydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

64563-67-3

Molecular Formula

C17H18Cl2N2O

Molecular Weight

337.2 g/mol

IUPAC Name

1-benzyl-3-(3-chloropropoxy)indazole;hydrochloride

InChI

InChI=1S/C17H17ClN2O.ClH/c18-11-6-12-21-17-15-9-4-5-10-16(15)20(19-17)13-14-7-2-1-3-8-14;/h1-5,7-10H,6,11-13H2;1H

InChI Key

DTDRRIXOQKXJJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCCCCl.Cl

Origin of Product

United States

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